molecular formula C13H27NO2 B3053319 Methyl 12-aminododecanoate CAS No. 53005-24-6

Methyl 12-aminododecanoate

Cat. No.: B3053319
CAS No.: 53005-24-6
M. Wt: 229.36 g/mol
InChI Key: NDBSIOZEOQUDBF-UHFFFAOYSA-N
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Description

Methyl 12-aminododecanoate is an organic compound with the molecular formula C13H27NO2. It is a methyl ester derivative of 12-aminododecanoic acid. This compound is primarily known for its role as a precursor in the synthesis of Nylon 12, a high-performance polymer widely used in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-aminododecanoate can be synthesized through a two-step process starting from methyl oleate. The first step involves the cross-metathesis of methyl oleate with allyl cyanide or homoallyl cyanide to produce methyl 11-cyano-9-undecenoate or 12-cyano-9-dodecenoate, respectively. The second step involves the hydrogenation of these intermediates to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of renewable sources such as vegetable oils or microalgae. The process is optimized for high yield and efficiency, with a focus on minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-aminododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is this compound, which can be further utilized in the production of Nylon 12 .

Mechanism of Action

The mechanism of action of methyl 12-aminododecanoate primarily involves its role as a precursor in polymer synthesis. The compound undergoes polymerization to form long-chain polyamides, which are the backbone of Nylon 12. The molecular targets and pathways involved include the catalytic sites of the polymerization catalysts and the reactive intermediates formed during the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 12-aminododecanoate is unique due to its optimal chain length, which imparts desirable mechanical properties to Nylon 12. This makes it particularly suitable for applications requiring high strength and flexibility, such as automotive parts, medical devices, and electronic components .

Properties

IUPAC Name

methyl 12-aminododecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBSIOZEOQUDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394829
Record name Methyl 12-aminododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-24-6
Record name Methyl 12-aminododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 12-aminododecanoic acid (5.00 g, 23.3 mmol) in anhydrous MeOH (90 mL) was introduced hydrogen chloride gas for 25 minutes, during which time the suspension became clear. The solution was then stirred at room temperature for 3 hours and the solvent was removed in vacuo. The white solid residue was dissolved in H2O. Solid NaHCO3 was added to neutralize the solution to pH 8-9. The white precipitates thus formed were collected by vacuum filtration (5.20 g) (Yield: 98%).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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